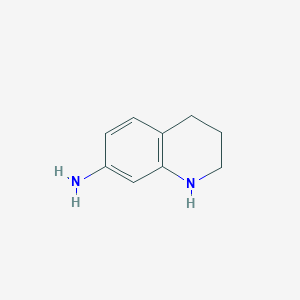

7-Amino-1,2,3,4-tetrahydroquinoline

Description

Significance of Tetrahydroquinoline Nucleus in Natural Products and Synthetic Compounds

The tetrahydroquinoline core is a recurring theme in the molecular architecture of both naturally occurring and synthetically derived compounds, underscoring its evolutionary and synthetic accessibility.

The tetrahydroquinoline nucleus is a common structural motif in a large number of biologically active compounds. nih.gov This scaffold is present in a wide range of natural products, from simple alkaloids to complex molecules with significant antibiotic and cytotoxic properties. nih.gov Its prevalence in nature suggests an inherent biocompatibility and a favorable disposition for interacting with biological targets. mdpi.com A review of literature from 2011 to mid-2023 highlights the diverse organisms in which tetrahydroquinoline alkaloids are found and their potential as a source of new bioactive natural products. nih.gov

The versatility of the tetrahydroquinoline scaffold has been extensively exploited in the fields of medicinal chemistry and agrochemicals. nih.gov In medicinal chemistry, tetrahydroquinoline derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antidiabetic, antimalarial, and as inhibitors of cholesteryl ester transfer protein. nih.govresearchgate.net The development of novel synthetic methodologies to access diverse tetrahydroquinoline structures is of paramount importance for advancing pharmaceutical research. researchgate.net

In the agrochemical sector, research has focused on developing tetrahydroquinoline-based compounds as potential fungicides. nih.gov For instance, certain oxime ester derivatives of tetrahydroquinoline have shown promising inhibitory effects against various fungi, with some compounds exhibiting superior activity compared to existing commercial fungicides. nih.gov

Overview of 1,2,3,4-Tetrahydroquinoline (B108954) Derivatives

1,2,3,4-Tetrahydroquinoline is a derivative of quinoline (B57606) with a partially saturated heterocyclic ring. mdpi.com Its derivatives are a significant class of compounds due to their wide-ranging biological activities. nih.gov The synthesis of these derivatives has been a major focus of organic chemists, leading to the development of numerous synthetic strategies, including domino reactions that allow for the efficient construction of complex molecules in a single operation. nih.govacs.org These methods provide access to a vast chemical space, enabling the exploration of structure-activity relationships and the optimization of desired properties.

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives can be fine-tuned through the introduction of various substituents on both the aromatic and heterocyclic rings. This modularity allows for the creation of extensive libraries of compounds for screening in drug discovery and materials science.

Focus on 7-Amino-1,2,3,4-tetrahydroquinoline in Academic Research

Among the myriad of tetrahydroquinoline derivatives, this compound has garnered specific attention in academic and industrial research. Its chemical structure, featuring a reactive amino group on the aromatic ring, makes it a valuable building block for the synthesis of more complex molecules.

This compound, with the chemical formula C₉H₁₂N₂ and CAS number 153856-89-4, is noted for its potential in various applications. While comprehensive academic studies focusing solely on this compound are not abundant, its importance is evident from its use as a key intermediate in the synthesis of novel compounds with potential biological activities. For instance, it has been explored as a precursor for creating new dyes and as a component in the development of potential therapeutic agents. The amino group at the 7-position offers a strategic point for chemical modification, allowing for the introduction of diverse functionalities to modulate the properties of the resulting molecules. Research into derivatives of this compound is an active area, with studies exploring its potential as an anticancer agent, antiviral agent, and enzyme inhibitor.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPBYCTYIMFIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570208 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153856-89-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Amino 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Strategic Approaches to the Tetrahydroquinoline Core

The construction of the tetrahydroquinoline ring system is a central theme in heterocyclic chemistry. nih.govacs.org A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic processes. These strategies are crucial for accessing a wide array of substituted tetrahydroquinolines, including those with the 7-amino functionality, which are of interest in medicinal chemistry. nih.govgoogle.comwikipedia.org

Domino Reactions for Tetrahydroquinoline Synthesis

Domino reactions, also referred to as tandem or cascade reactions, have become a powerful tool in organic synthesis for their efficiency and atom economy. nih.govmdpi.com These reactions allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates, leading to increased complexity from simple starting materials. nih.govmdpi.com20.210.105 Several domino strategies have been successfully applied to the synthesis of the tetrahydroquinoline scaffold. nih.gov

A notable domino approach involves the sequence of reduction followed by reductive amination. nih.govmasterorganicchemistry.comyoutube.com For instance, the synthesis of tetrahydroquinolines from 2-nitroarylketones and aldehydes has been achieved using a reduction-reductive amination strategy under hydrogenation conditions with a 5% Palladium on carbon (Pd/C) catalyst. nih.gov This process begins with the catalytic reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ketone or aldehyde to form a cyclic imine. Subsequent reduction of the imine yields the tetrahydroquinoline product in high yields (93–98%). nih.gov

Another example of a reduction-initiated domino process is the use of iron powder in acetic acid to reduce a nitro group to an aniline. This is followed by a Michael addition cyclization, which proceeds in excellent yields of 86–98%. nih.govmdpi.com

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Tetrahydroquinolines | 93-98 | nih.gov |

| Substituted Nitro Compounds | Fe, Acetic Acid | Tetrahydroquinolines | 86-98 | nih.govmdpi.com |

Domino reactions terminating with an intramolecular nucleophilic aromatic substitution (SNAr) represent another effective route to tetrahydroquinolines. nih.gov One such process involves an initial intermolecular SN2 reaction of an amine with a side-chain bromide, followed by an intramolecular SNAr displacement of a fluoride (B91410) on an activated aromatic ring. This method has been shown to produce tetrahydroquinolines in high yield at ambient temperature. nih.govmdpi.com

| Reactants | Conditions | Product | Yield (%) | Reference |

| Benzylamine, Bromide with Fluoride on aromatic ring | DMF, Ambient Temperature | Tetrahydroquinoline derivative | 98 | nih.govmdpi.com |

Acid-catalyzed ring closures are a common strategy in the synthesis of heterocyclic compounds, including tetrahydroquinolines. nih.govyoutube.comkhanacademy.org In a notable example, enamides react with benzyl (B1604629) azide (B81097) in the presence of triflic acid. This initiates a rearrangement of the benzyl azide to form an N-phenyliminium intermediate. Subsequent nucleophilic addition of the enamide to this intermediate and cyclization leads to the formation of fused-ring tetrahydroquinolines with complete cis diastereoselectivity. nih.gov The yields for this process range from 23% to 85%. nih.gov

| Reactants | Catalyst | Product | Yield (%) | Diastereoselectivity | Reference |

| Enamides, Benzyl Azide | Triflic Acid | Fused-ring Tetrahydroquinolines | 23-85 | Complete cis | nih.gov |

Metal-promoted reactions offer a diverse toolkit for the synthesis of tetrahydroquinolines. nih.gov A variety of metals, including iridium, iron, and chromium, have been utilized to catalyze or mediate the formation of the tetrahydroquinoline ring system. nih.gov

An iridium-catalyzed oxidative cyclization of amino alcohols has been developed, where the iridium complex is thought to oxidize the alcohol to an aldehyde. nih.gov This aldehyde is then trapped by the nearby amino group to form an imine, which is subsequently reduced by a hydrido-iridium species to yield the tetrahydroquinoline. nih.gov

Iron-mediated heterocyclization involving an intramolecular nitrene C-H insertion has also been reported. nih.gov This process provides a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines in good yields (72%–81%). nih.gov

Furthermore, a thermal annulation reaction of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes has been used to synthesize tetrahydroquinolines, with yields varying from 12% to 70% depending on the solvent and substrate. nih.gov

| Catalyst/Promoter | Starting Material | Reaction Type | Product | Yield (%) | Reference |

| Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer | Amino alcohols | Oxidative cyclization | Tetrahydroquinolines | Not specified | nih.gov |

| [Fe(III)(F₂₀TPP)Cl] complex | Aryl azides | Nitrene C-H insertion | 2-Aryl-1,2,3,4-tetrahydroquinolines | 72-81 | nih.gov |

| Chromium Fischer carbenes | N-(2-alkenylphenyl)amino-substituted carbenes | Thermal annulation | Tetrahydroquinolines | 12-70 | nih.gov |

Cascade reactions are of immense value in the total synthesis of complex natural products, enabling the construction of intricate molecular architectures in an efficient manner. 20.210.105nih.govrsc.org The principles of cascade reactions are directly applicable to the synthesis of the tetrahydroquinoline core, contributing to elegant and streamlined synthetic routes. researchgate.netfigshare.com The design of such cascades for specific, complex target molecules is a significant intellectual endeavor in the field of organic synthesis. 20.210.105nih.gov

Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a powerful and atom-economical approach for the formation of C-N and C-C bonds. This strategy avoids the use of pre-activated substrates and external reducing agents, generating water as the only byproduct.

Manganese PN3 Pincer Catalyst Systems

Recent advancements in catalysis have seen the emergence of earth-abundant and less toxic metals like manganese to replace precious metals in borrowing hydrogen reactions. A notable development is the use of a manganese(I) PN3 pincer complex for the straightforward and selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and simple secondary alcohols. google.comresearchgate.netresearchgate.net This one-pot cascade reaction is highly selective, leading to the desired tetrahydroquinolines through a judicious choice of base. google.comresearchgate.net

The reaction proceeds via a one-pot cascade involving the manganese(I) PN3 pincer complex. The choice of base is crucial in directing the reaction towards the formation of 1,2,3,4-tetrahydroquinolines. google.comresearchgate.net While some manganese-based systems might favor the formation of quinolines, the use of a specific combination of bases can preferentially yield the reduced tetrahydroquinoline product. researchgate.net

Atom-Efficient Pathways

The borrowing hydrogen methodology is inherently atom-efficient as it utilizes the hydrogen from an alcohol, which is later returned to an intermediate in the catalytic cycle, with water being the sole byproduct. google.comresearchgate.netresearchgate.net This process for constructing tetrahydroquinolines is both step- and atom-economical, starting from readily available 2-aminobenzyl alcohols and a second alcohol. google.comresearchgate.net This approach eliminates the need for external reducing agents, contributing to a more sustainable synthetic process. google.comresearchgate.net

Table 1: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline via Borrowing Hydrogen Methodology

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |

| 1 | Mn(I) PN3 Pincer Complex | KOtBu | 140 | Selective formation of 2-phenylquinoline |

| 2 | Mn(I) PN3 Pincer Complex | KH and KOH | 120 | Preferential formation of 2-phenyl-1,2,3,4-tetrahydroquinoline |

This table illustrates the influence of the base on the selectivity of the reaction, as reported in studies on manganese-catalyzed borrowing hydrogen reactions. researchgate.net

N-Acyliminium Ion Strategies

N-acyliminium ions are highly reactive intermediates that have been effectively utilized in the synthesis of various nitrogen-containing heterocyclic compounds. Their electrophilic nature allows for the introduction of a variety of nucleophiles, leading to the formation of substituted tetrahydroquinolines.

Preparation of α-Aminophosphonic Acid Analogues

A practical and efficient method for the synthesis of α-aminophosphonic acid analogues of 1,2,3,4-tetrahydroquinoline (B108954) has been developed utilizing N-acyliminium ion chemistry. prepchem.comnih.gov These compounds are considered conformationally constrained analogues of pipecolic acid and are of significant interest in the design of peptidomimetics. prepchem.com

The key step in this synthesis is the regioselective introduction of a phosphonate (B1237965) group onto an N-acyliminium ion intermediate. prepchem.com This intermediate can be generated from the corresponding δ-lactam (3,4-dihydro-2(1H)-quinolinone) through activation with an agent like benzyl chloroformate. prepchem.comgoogle.com The subsequent reaction with a phosphite (B83602) nucleophile affords the desired α-aminophosphonate derivative. prepchem.com The final step involves the hydrolysis of the phosphonate ester and cleavage of the protecting group to yield the target α-aminophosphonic acid. prepchem.comnih.gov

Table 2: Key Steps in the Synthesis of 1,2,3,4-Tetrahydroquinoline-2-phosphonic Acid

| Step | Reactant(s) | Key Intermediate | Product |

| 1 | 3,4-Dihydro-2(1H)-quinolinone, Benzyl chloroformate | N-acyliminium ion | Diethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate |

| 2 | Diethyl N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate | - | 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid |

This table summarizes the synthetic sequence for preparing α-aminophosphonic acid analogues of tetrahydroquinoline via an N-acyliminium ion strategy. prepchem.comgoogle.com

Aza Diels-Alder Cycloadditions

The aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers a convergent approach to the tetrahydroquinoline core. The Povarov reaction, a specific type of aza-Diels-Alder, involves the reaction of an N-arylimine with an electron-rich alkene and has been widely employed for the synthesis of substituted tetrahydroquinolines. While specific examples detailing the synthesis of 7-Amino-1,2,3,4-tetrahydroquinoline via this method are not prevalent in the surveyed literature, the general methodology is well-established. A plausible route would involve the reaction of an imine derived from a 3-aminoaniline derivative with a suitable dienophile.

Formal [4+2] Cycloadditions of Aromatic Iminium Ions

Aromatic iminium ions can act as dienophiles in formal [4+2] cycloaddition reactions, providing another avenue to the tetrahydroquinoline skeleton. These reactions are typically catalyzed by Lewis or Brønsted acids, which activate the iminium ion towards cycloaddition with an electron-rich alkene. The reaction proceeds through a stepwise mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts-type cyclization. Although direct application of this methodology for the synthesis of this compound is not explicitly documented in the reviewed literature, it represents a viable synthetic strategy. The use of an appropriately substituted aniline, such as a protected 1,3-phenylenediamine, in the formation of the aromatic iminium ion could potentially lead to the desired 7-amino substituted product after cyclization and subsequent deprotection.

Non-Concerted Reaction Mechanisms and Intermediate Trapping

The synthesis of tetrahydroquinoline rings, particularly through methods like the Pictet-Spengler reaction, does not typically proceed through a concerted mechanism where all bonds are formed in a single step. Instead, the reaction follows a stepwise, non-concerted pathway involving distinct, characterizable intermediates. wikipedia.orgnih.gov

The process is initiated by the condensation of a β-arylethylamine with an aldehyde or ketone, which, under acidic conditions, forms a highly electrophilic iminium ion. wikipedia.org This intermediate is crucial for the subsequent ring-closing step. The nucleophilic aromatic ring then attacks the iminium ion in an electrophilic aromatic substitution reaction. For indole-based precursors, this attack often occurs at the electron-rich C3 position to form a spirocyclic intermediate (a spiroindolenine). nih.gov This spirocycle is not the final product but another key intermediate in the non-concerted pathway. A subsequent migration and deprotonation lead to the final, stable tetrahydro-β-carboline product. wikipedia.org While less common for the synthesis of tetrahydroquinolines from phenethylamine (B48288) precursors, which require harsher conditions, the underlying principle of a stepwise reaction involving a key iminium ion intermediate remains central. wikipedia.orgdepaul.edu

Pictet-Spengler Condensation and its Variants

The Pictet-Spengler reaction is a foundational method for synthesizing tetrahydroisoquinolines and related heterocyclic structures. thermofisher.comorganicreactions.org Discovered in 1911 by Amé Pictet and Theodor Spengler, the reaction, in its classic form, involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure to yield the heterocyclic system. nih.govorganicreactions.org

The reaction is considered a special application of the Mannich reaction. organicreactions.org The driving force is the creation of an electrophilic iminium ion from the initial amine and carbonyl reactants, which then undergoes an intramolecular electrophilic attack by the tethered aromatic ring. wikipedia.org

Variants and Conditions: The reactivity of the aromatic ring significantly influences the required reaction conditions.

Activated Rings: Electron-rich aromatic systems, such as indoles (in the synthesis of β-carbolines), undergo the reaction under mild conditions. wikipedia.org

Deactivated Rings: Less nucleophilic rings, like the phenyl group in precursors for tetrahydroquinolines, necessitate harsher conditions to facilitate the cyclization step. This often involves heating with strong acids such as hydrochloric acid or even superacids. wikipedia.orgdepaul.edu

This methodology remains a cornerstone in the synthesis of a wide array of alkaloids and related synthetic compounds. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govresearchgate.net This technology is particularly effective in the synthesis of nitrogen-containing heterocycles, including tetrahydroquinolines and their analogs. researchgate.nettandfonline.com

The primary benefits of using microwave irradiation include a dramatic reduction in reaction times, improved product yields, and enhanced product purity. researchgate.net These advantages position microwave-assisted synthesis as an environmentally friendly or "green" chemistry method. nih.govresearchgate.net The mechanism involves the direct heating of polar molecules in the reaction mixture, leading to rapid temperature increases and the formation of localized hot spots that can overcome activation energy barriers more efficiently than bulk heating. nih.gov

Numerous protocols have been developed for the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives using this technique. For instance, one-pot, three-component condensation reactions to form substituted pyridines can be completed in 6-10 minutes under microwave irradiation, compared to 2.5-4 hours with conventional heating. tandfonline.com Similarly, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamide derivatives has been successfully achieved using microwave irradiation in conjunction with a heterogeneous catalyst, highlighting a fast, economical, and eco-friendly approach. researchgate.netshd-pub.org.rs

One-Pot Synthesis Techniques

One-pot synthesis, also known as a domino or cascade reaction, represents a highly efficient strategy for constructing complex molecules like tetrahydroquinolines from simpler starting materials. nih.govmdpi.com These methods are prized for their high atom economy, reduced waste, and operational simplicity, as they circumvent the need to isolate and purify intermediate compounds. nih.gov

Several one-pot strategies have been developed for the tetrahydroquinoline core:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product. A notable example is the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives through a one-pot, three-component reaction of an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium (B1175870) acetate. nih.gov This protocol proceeds under mild conditions and avoids toxic solvents or metal catalysts. nih.gov

Reduction-Cyclization Sequences: A common approach involves the reduction of a nitro group on an aromatic ring, followed by an in-situ cyclization. For example, o-nitroarylcarbaldehydes can be reduced with iron and catalytic aqueous HCl to form the corresponding o-aminoarylcarbaldehydes, which then condense in the same pot with ketones or aldehydes to yield tetrahydroquinolines. rsc.org

Tandem Reduction and Reductive Alkylation: A one-pot tandem process has been demonstrated where quinolines are first reduced to tetrahydroquinolines and then undergo reductive alkylation with an aldehyde in the presence of a Hantzsch ester and a boronic acid catalyst. acs.org

These techniques provide a powerful and sustainable platform for generating molecular diversity in the synthesis of heterocyclic compounds. nih.gov

Synthesis of Specific this compound Precursors and Derivatives

The synthesis of specifically functionalized precursors is critical for building more complex molecular architectures based on the this compound scaffold.

Preparation of 7-Hydroxy-1,2,3,4-tetrahydroquinoline (B1294795)

7-Hydroxy-1,2,3,4-tetrahydroquinoline is a key intermediate, particularly in the synthesis of certain rhodamine-class lasing dyes. osti.gov Efficient and cost-effective methods for its preparation are therefore of significant interest. Patented methodologies describe two primary routes to this compound. osti.govgoogle.com

Acylation and Reduction Pathways

One efficient pathway begins with the acylation of m-aminophenol. osti.gov This process forms a lactam intermediate. The subsequent reduction of this lactam yields the target 7-hydroxy-1,2,3,4-tetrahydroquinoline. osti.gov This method builds the heterocyclic ring system from an acyclic precursor.

A second documented method involves the modification of a pre-existing tetrahydroquinoline ring system. osti.govgoogle.com This alternative pathway includes the following steps:

Nitration: Tetrahydroquinoline is nitrated.

Hydrogenation: The resulting nitro group is reduced to an amino group.

Hydrolysis: The amino group at the 7-position is then hydrolyzed to a hydroxyl group to furnish the final product. osti.govgoogle.com

The table below summarizes a specific experimental procedure for the hydrolysis of this compound to the 7-hydroxy derivative.

| Reactant | Reagent | Temperature | Time | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound (12 g) | 70% Phosphoric Acid (120 g) | 160°C | 20 hours | ~55 psi | 98% (crude) | google.com |

Nitration, Hydrogenation, and Hydrolysis

A notable method for preparing 7-hydroxy-1,2,3,4-tetrahydroquinoline involves a three-step process starting from tetrahydroquinoline. This process includes nitration, hydrogenation, and subsequent hydrolysis. google.com The initial nitration of tetrahydroquinoline, followed by hydrogenation of the resulting nitro derivative, yields this compound. This amino compound is then hydrolyzed to produce the target 7-hydroxy-1,2,3,4-tetrahydroquinoline. google.com

The efficiency of the nitration step is influenced by the reaction conditions and the state of the amine group in the tetrahydroquinoline ring. edepositireland.ie In acidic conditions, the amino group is protonated, which directs the nitration. edepositireland.ie Protecting the amino group allows the nitration to occur on the neutral molecule. edepositireland.ieresearchgate.net

Hydrolysis of this compound with Strong Aqueous Acids

The conversion of this compound to 7-hydroxy-1,2,3,4-tetrahydroquinoline is achieved through hydrolysis with strong aqueous acids. google.com This reaction is typically carried out at elevated temperatures, ranging from approximately 140°C to 180°C. google.com Suitable acids for this hydrolysis include phosphoric acid, sulfuric acid, methanesulfonic acid, trifluoromethanesulfonic acid, and hydrobromic acid, or mixtures thereof. google.com For instance, using 85% phosphoric acid at a temperature between 170°C and 173°C has been reported. google.com The reaction can be conducted at pressures less than about 55 psi. google.com

Synthesis of Cationic this compound Derivatives

Cationic derivatives of this compound can be synthesized through various routes, often starting from 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683). google.com These derivatives can exist in a free form or as salts with inorganic or organic acids. google.com

A key step in the synthesis of cationic derivatives is the acylation of the nitrogen atom at position 1 of the tetrahydroquinoline ring. google.com This is typically performed on 7-nitro-1,2,3,4-tetrahydroquinoline using a haloacetyl halide. The reaction is conducted in a polar solvent such as an alcohol, alkyl acetate, tetrahydrofuran (B95107) (THF), dioxane, or acetic acid, at temperatures between 0°C and 100°C. google.com This acylation introduces a reactive group that can be further modified. google.com

Following acylation, the halogen on the newly introduced acyl group can be replaced. google.com This replacement can be with a cationic group (CAT+) or a precursor that can be subsequently cationized. google.com Alternatively, the halogen can be substituted by an aminoalcoholate or an amine, which can then be converted to a cationic group. google.com The final step often involves the reduction of the nitro group at the 7-position to an amino group, which can be achieved through catalytic hydrogenation using catalysts like Pd/C or by reduction with metals such as zinc, iron, or tin. google.com

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

The synthesis of 7-nitro-1,2,3,4-tetrahydroquinoline is a critical precursor step for many derivatives.

The direct nitration of 1,2,3,4-tetrahydroquinoline can produce various nitro isomers, and achieving regioselectivity for the 7-position is a key challenge. edepositireland.ieresearchgate.netchemicalbook.com One reported method involves treating 1,2,3,4-tetrahydroisoquinoline with P2O5/silica gel and 65% nitric acid, which resulted in 7-nitro-1,2,3,4-tetrahydroisoquinoline (B1312399) with a high yield. chemicalbook.com Another procedure uses sodium nitrate (B79036) and sulfuric acid at low temperatures. chemicalbook.com

The regioselectivity of the nitration of tetrahydroquinoline is highly dependent on whether the ring amine is protonated or protected. edepositireland.ieresearchgate.net A detailed study of the nitration of N-protected derivatives of tetrahydroquinoline has shown that it is possible to achieve total regioselectivity for nitration at the 6-position under specific conditions. edepositireland.ieresearchgate.net A thorough NMR analysis is essential to distinguish between the different nitro isomers formed. edepositireland.ieresearchgate.net

Synthesis of Morpholine-Substituted Tetrahydroquinoline Derivatives

The synthesis of morpholine-substituted tetrahydroquinoline derivatives is a multi-step process that begins with the modification of a protected tetrahydroquinoline (THQ) core. nih.gov A key example is the synthesis of Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone. nih.gov

The process commences with the nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline. nih.gov This is achieved by creating a nitrating mixture of potassium nitrate (KNO₃) in sulfuric acid (H₂SO₄) at 0 °C. The protected THQ, dissolved in dichloromethane, is added dropwise to this mixture, which is then stirred at room temperature to yield 7-nitro-1,2,3,4-tetrahydroquinoline. nih.gov

Following nitration, the next step is the acylation at the nitrogen of the quinoline ring. In this phase, morpholine-4-carbonyl chloride is reacted with the 7-nitro-3,4-dihydroquinolin-1(2H)-yl intermediate to produce morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone. nih.gov

The final step is the reduction of the nitro group to an amino group. The nitro-substituted compound is dissolved in methanol, and zinc dust is added. A solution of ammonium chloride in a water-to-methanol mixture is then introduced to facilitate the reduction, yielding the final product, morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone, with a reported yield of 81% and a melting point of 160–162 °C. nih.gov

Table 1: Synthetic Pathway for Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone

| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |

| 1. Acylation | 7-Nitro-1,2,3,4-tetrahydroquinoline | Morpholine-4-carbonyl chloride | Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone | 39% | 188–190 °C |

| 2. Reduction | Morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone | Zinc dust, Ammonium chloride, Methanol, Water | Morpholino(7-amino-3,4-dihydroquinolin-1(2H)-yl)methanone | 81% | 160–162 °C |

Synthesis of 7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

In the realm of related heterocyclic structures, the synthesis of 7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives has been explored for their potential as potent enzyme inhibitors. nih.gov Research has focused on modifying the sulfonamide nitrogen of a parent compound, 3-hydroxymethyl-7-sulfonamido-1,2,3,4-tetrahydroisoquinoline, with various nonpolar substituents. nih.gov

This strategic addition of nonpolar groups to the sulfonamide nitrogen has been shown to result in inhibitors with high potency against phenylethanolamine N-methyltransferase (PNMT) and excellent selectivity. nih.gov The synthesized derivatives are often evaluated for their inhibitory constant (Kᵢ) to quantify their potency. nih.gov

For instance, the introduction of a trifluoroethyl group or a trifluoropropyl group to the sulfonamide nitrogen led to compounds with significantly enhanced PNMT inhibitory potency. nih.gov The N-trifluoroethyl sulfonamide derivative exhibited a PNMT Kᵢ of 23 nM, while the N-trifluoropropyl sulfonamide derivative showed a PNMT Kᵢ of 28 nM. nih.gov These values indicate a twofold increase in potency compared to the unsubstituted parent sulfonamide. nih.gov The majority of these N-substituted derivatives are also predicted to have the ability to cross the blood-brain barrier based on their calculated log P values. nih.gov

Table 2: PNMT Inhibitory Potency of N-Substituted Tetrahydroisoquinoline Sulfonamides

| Compound | Substituent on Sulfonamide Nitrogen | PNMT Kᵢ (nM) |

| N-trifluoroethyl sulfonamide 20 | Trifluoroethyl | 23 |

| N-trifluoropropyl sulfonamide 21 | Trifluoropropyl | 28 |

Medicinal Chemistry and Pharmacological Relevance of 7 Amino 1,2,3,4 Tetrahydroquinoline Analogs

Diverse Biological Activities of Tetrahydroquinoline Derivatives

The tetrahydroquinoline nucleus is a foundational component in many natural products and synthetic pharmaceuticals. dntb.gov.ua Its hydrogenated nature provides a three-dimensional structure that can effectively interact with various biological targets. Researchers have synthesized and evaluated numerous derivatives, demonstrating that substitutions on the tetrahydroquinoline ring system play a crucial role in modulating their biological potential. dntb.gov.uaresearchgate.net

Anti-cancer and Cytotoxic Activities

The development of novel anti-cancer agents is a significant focus of research involving tetrahydroquinoline analogs. These compounds have demonstrated promising cytotoxic activity against a range of cancer cell lines.

A series of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were synthesized and evaluated for their anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. nih.gov Several of these compounds exhibited moderate to strong activity. nih.gov Notably, one compound caused cell cycle arrest at the G2/M phase and a 79-fold increase in apoptosis in A459 cells, while another induced cell cycle arrest at the S phase with a 69-fold increase in apoptosis in MCF-7 cells. nih.gov

Similarly, isoquinolinequinone-α-amino acid derivatives have been synthesized and tested for their cytotoxic effects. nih.gov Four specific derivatives, incorporating L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine, were identified as particularly promising, with IC50 values ranging from 0.5 to 6.25 μM and good selectivity. nih.gov Quinolone derivatives have also been investigated, with some showing notable cytotoxic activity against the MCF-7 breast cancer cell line. mdpi.com

Furthermore, N-Mannich bases derived from tetrahydroquinoline have been assessed for their anti-proliferative potential against Hep-2C cells. mdpi.com One compound, SF8, showed significant results with an IC50 value of 11.9 ± 1.04 µM after 72 hours, which was more potent than the standard drug cisplatin. mdpi.com

| Compound Class | Cell Line(s) | Key Findings | Reference |

| Tetrahydrothieno[2,3-c]isoquinolines | A549 (Lung), MCF-7 (Breast) | Compound 7e showed potent activity against A549 (IC50: 0.155 µM); Compound 8d was most potent against MCF-7 (IC50: 0.170 µM). | nih.gov |

| Isoquinolinequinone-α-amino acids | Various cancer and normal cell lines | Derivatives of L-alanine, L-leucine, L-phenylalanine showed IC50 values from 0.5 to 6.25 μM with good selectivity. | nih.gov |

| Tetrahydroquinoline N-Mannich bases | Hep-2C | Compound SF8 exhibited an IC50 of 11.9 ± 1.04 µM after 72h. | mdpi.com |

| 4-Amino-2H-benzo[h]chromen-2-one analogs | Various tumor cell lines | Aromatic derivatives showed potent activity with ED50 values of 0.01-2.1 μM. | core.ac.uk |

Anti-diabetic Activities

Analogs of tetrahydroquinoline and the structurally related tetrahydroisoquinoline have emerged as potential candidates for managing diabetes. Their mechanism of action often involves the inhibition of key enzymes such as α-glucosidase and α-amylase, or interaction with receptors like peroxisome proliferator-activated receptor γ (PPARγ).

A series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were synthesized as potential PPARγ partial agonists. nih.gov One specific compound demonstrated potent partial agonist activity (EC50 = 13 nM) and significantly reduced plasma glucose levels in diabetic mice. nih.gov This suggests that the tetrahydroisoquinoline scaffold can be a novel basis for selective PPARγ partial agonists for treating insulin (B600854) resistance. nih.gov

In another study, quinoline-based hybrids were synthesized and evaluated for their α-glucosidase inhibitory properties. nih.gov A compound featuring a para-trifluoromethoxy group was the most potent, with an IC50 value of 40.84 μM, which was more effective than the standard drug acarbose. nih.gov Similarly, a study on polyhydroquinoline derivatives found that all synthesized compounds exhibited excellent to good α-glucosidase inhibitory activity, with IC50 values ranging from 1.23 to 73.85 μM. researchgate.net

| Compound Class | Target/Assay | Potency (IC50/EC50) | Reference |

| Substituted Tetrahydroisoquinolines | PPARγ partial agonism | EC50 = 13 nM | nih.gov |

| Quinoline-pyrazolopyrimidine hybrids | α-glucosidase inhibition | IC50 = 40.84 μM | nih.gov |

| Polyhydroquinoline derivatives | α-glucosidase inhibition | IC50 = 1.23 - 73.85 μM | researchgate.net |

| 2-Hydroxyquinoline analogs | α-glucosidase & α-amylase inhibition | IC50 = 64.4 µg/mL (α-glucosidase), 130.5 µg/mL (α-amylase) | researchgate.net |

Anti-parasitic Activities

The quinoline (B57606) core is a well-established pharmacophore in the development of anti-parasitic drugs, most famously represented by the antimalarial drug chloroquine (B1663885). Research into 7-aminoquinoline (B1265446) analogs continues to yield promising candidates against various parasites.

Substituted 4-aminoquinolines with a phenylether group at the 7-position have shown potent antimalarial activity against multi-drug resistant strains of Plasmodium falciparum. nih.gov A study employing parallel synthesis to create diaryl ether, biaryl, and alkylaryl 4-aminoquinoline (B48711) analogs found that the biaryl-containing subset was consistently potent against the drug-resistant K1 strain with good selectivity. nih.gov

Furthermore, 8-aminoquinolines are recognized as an important class of anti-parasitic agents with broad utility. nih.gov A specific racemic 8-aminoquinoline (B160924) derivative proved highly effective in animal models of malaria (Plasmodium berghei), Pneumocystis carinii, and Leishmania donovani. nih.gov Subsequent separation and testing of the individual enantiomers revealed that the (-)-enantiomer was several-fold more active than the (+)-enantiomer in all murine models, highlighting the importance of stereochemistry for therapeutic efficacy. nih.gov Naphthylisoquinoline alkaloids have also demonstrated inhibitory activities against Plasmodium falciparum. dntb.gov.ua

Anti-inflammatory Activities

Derivatives of tetrahydroquinoline have demonstrated significant anti-inflammatory properties, often linked to the inhibition of inflammatory mediators like prostaglandins (B1171923) and key signaling pathways such as NF-κB.

One study investigated a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and found that the tested compounds exhibited significant in vivo anti-inflammatory activity as prostaglandin (B15479496) inhibitors with reduced ulcerogenic effects compared to the standard drug indomethacin. researchgate.net

In a rat model of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was shown to alleviate neuroinflammation. nih.gov Its action was linked to a reduction in oxidative stress, which in turn decreased the expression of the inflammatory factor NF-κB and the levels of proinflammatory cytokines. nih.gov Other quinoline derivatives containing motifs like carboxamide, carboxylic acid, or an azetidinone ring have been reported to inhibit targets such as COX-2 and phosphodiesterase 4. nih.gov Additionally, N-Mannich bases of tetrahydroquinoline have been evaluated for their anti-inflammatory potential through an in vitro nitric oxide (NO) assay. mdpi.com

Anti-oxidant Properties

The tetrahydroquinoline scaffold is associated with significant antioxidant activity. This property is often attributed to the ability of the nitrogen atom within the heterocyclic ring to stabilize free radicals.

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have shown notable antioxidant effects. nih.gov The presence of certain substituents on the quinoline ring, such as methoxy (B1213986) groups or halogens, can play an important role in this activity. nih.gov The antioxidant mechanism may involve the chelation of metal ions like Fe(II) and Fe(III), preventing the formation of free radicals, and direct reaction with free radicals to protect cellular components like DNA from oxidative damage. nih.gov

In one study, tetrahydroquinoline-derived N-Mannich bases were evaluated for their antioxidant potential using a DPPH free radical scavenging assay. mdpi.com Several compounds exhibited good antioxidant potential, with one derivative (SF8) showing a more potent effect (IC50 = 29.19 ± 0.25 µg/mL) than the standard, ascorbic acid. mdpi.com Similarly, newly synthesized tetrahydroisoquinolines were also studied for their antioxidant properties in comparison with Vitamin C, with several compounds showing higher activity than the standard. nih.gov

Adrenergic Modulation

Analogs of tetrahydroisoquinoline, which are structurally similar to tetrahydroquinolines, have been investigated for their ability to interact with adrenergic receptors (adrenoceptors).

A study on 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines examined their actions at α and β-adrenoceptors. nih.gov Three derivatives with a 6,7-dihydroxy substitution pattern, resembling the structure of catecholamines, were tested. These compounds displayed weak partial agonist activity at β-adrenoceptors, and one also showed weak α-adrenoceptor agonist activity. nih.gov The low potency of these compounds suggests that their catechol group binds differently to the adrenoceptors compared to natural catecholamines like norepinephrine. nih.gov

Anti-HIV Activities

The 1,2,3,4-tetrahydroquinoline moiety is a key structural feature in the development of antagonists for the CXCR4 receptor. nih.gov This receptor plays a crucial role as a coreceptor, along with the CD4 receptor, for the entry of T-tropic Human Immunodeficiency Virus (HIV) into T-lymphocytes. nih.gov Blocking this receptor can effectively inhibit viral entry, making it a significant target for anti-HIV therapies.

Research into isoquinoline-based CXCR4 antagonists bearing a tetrahydroquinoline head group has yielded a series of compounds with potent anti-HIV activity. nih.gov Structural modifications and SAR (Structure-Activity Relationship) studies led to the identification of several analogs with excellent antiviral profiles against both HIV-1 and HIV-2. nih.gov Notably, compound 24c emerged as a highly promising candidate, displaying consistently low nanomolar activity across various assays. nih.gov Other analogs, including 19a–c, 19e, 20, and 24a , also demonstrated excellent antiviral efficacy, with EC₅₀ values below 100 nM, and were shown to lack cytotoxicity in MT4 cell lines. nih.gov The development of these compounds was spurred by the need for orally bioavailable CXCR4 antagonists, building on earlier tetrahydroquinoline-based derivatives like AMD11070 (mavorixafor) , which was evaluated in clinical trials as an antiretroviral agent. nih.gov

Anti-HIV Activity of Tetrahydroquinoline Analogs

| Compound | Target | Activity Metric | Reported Activity | Reference |

|---|---|---|---|---|

| 24c | CXCR4 | EC₅₀ | Low nanomolar | nih.gov |

| 19a-c, 19e, 20, 24a | CXCR4 | EC₅₀ | < 100 nM | nih.gov |

| AMD11070 (Mavorixafor) | CXCR4 | Clinically evaluated as an antiretroviral agent | nih.gov |

Anti-Alzheimer's Disease Agents

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. researchgate.net The tetrahydroquinoline scaffold has been utilized to develop potent cholinesterase inhibitors.

One area of research involves the synthesis of complex heterocyclic systems derived from quinoline intermediates. For instance, a series of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were created from 7-bromoquinoline (B152726) precursors. researchgate.net Within this series, the 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative was found to be the most effective, exhibiting an IC₅₀ value of 6.084 ± 0.26 μM for cholinesterase inhibition. researchgate.net This highlights how the 7-position of the quinoline ring is a critical point for substitution to achieve desired biological activity. researchgate.net

While not direct 7-amino-tetrahydroquinoline analogs, related structures like tacrine (B349632) derivatives show the potential of the hydrogenated acridine (B1665455) system. (+/-)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol , a hydroxylated analog of the Alzheimer's drug tacrine, was developed as a potential therapeutic with lower toxicity. nih.gov Furthermore, studies on the related tetrahydroisoquinoline (an isomer) scaffold have identified potent cholinesterase inhibitors, such as Jatrorrhizine with an amino group at the 3-position, which showed an IC₅₀ of 0.301 μM. nih.gov

Cholinesterase Inhibition by (Tetrahydro)quinoline Analogs

| Compound | Target | Activity Metric | Reported Activity | Reference |

|---|---|---|---|---|

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | IC₅₀ | 6.084 ± 0.26 μM | researchgate.net |

| Jatrorrhizine (3-amino substituted) | Cholinesterase | IC₅₀ | 0.301 μM | nih.gov |

Anti-hyperlipidemic Activities

Analogs of the related 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, a target for managing type 2 diabetes. nih.gov In a study involving a series of 2,6,7-substituted 1,2,3,4-tetrahydroisoquinoline derivatives, one compound, (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g) , was identified as a potent partial agonist with an EC₅₀ of 13 nM. nih.gov When tested in hyperglycemic and insulin-resistant KK-Ay mice, this compound significantly reduced plasma glucose levels. nih.gov However, with respect to lipid levels, the study found that it did not reduce plasma triglyceride levels, indicating a more pronounced effect on hyperglycemia than on hyperlipidemia. nih.gov

Antiarrhythmic Properties

While specific studies focusing on the antiarrhythmic properties of 7-amino-1,2,3,4-tetrahydroquinoline analogs are not prominent, the broader quinoline class of compounds has a historical place in arrhythmia treatment. nih.gov Quinidine, a quinoline alkaloid, is a Class Ia antiarrhythmic agent that functions by causing a moderate degree of blockage of fast sodium channels. nih.gov Its use is limited today due to pro-arrhythmic potential, but it is still employed in specific cases, such as Brugada syndrome. nih.gov This historical use of the quinoline core suggests a potential, though not yet fully explored, avenue for its hydrogenated analogs in this therapeutic area.

Antimalarial Activity

The 4-aminoquinoline scaffold is fundamental to antimalarial drug design, with chloroquine being the most famous example. Research has focused on modifying this core to overcome widespread drug resistance. Analogs with substitutions at the 7-position of the quinoline ring have been particularly fruitful.

One study employed a parallel synthesis method to generate diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogs. While many of the diaryl ether compounds were potent against the chloroquine-sensitive (3D7) strain of P. falciparum, only two, 3{1,4,1} and 3{1,7,4} , showed high potency against the chloroquine-resistant (K1) strain, with EC₅₀ values of 20 nM and 31 nM, respectively. In another line of research, cyclen analogs of 4-aminochloroquinoline were synthesized to enhance efficacy. nih.govCompound 4 from this series displayed exceptionally potent in vitro activity, with IC₅₀ values of 7.5 nM against the D6 (chloroquine-sensitive) clone and 19.2 nM against the W2 (chloroquine-resistant) clone of Plasmodium falciparum. nih.gov This activity was comparable to that of artemisinin (B1665778) and was linked to the compound's ability to inhibit hemozoin formation. nih.gov

Antimalarial Activity of 7-Substituted Quinoline Analogs

| Compound | P. falciparum Strain | Activity Metric | Reported Activity | Reference |

|---|---|---|---|---|

| 3{1,4,1} | K1 (Resistant) | EC₅₀ | 20 nM | |

| 3{1,7,4} | K1 (Resistant) | EC₅₀ | 31 nM | |

| Compound 4 (cyclen analog) | D6 (Sensitive) | IC₅₀ | 7.5 nM | nih.gov |

| W2 (Resistant) | IC₅₀ | 19.2 nM | nih.gov |

NF-κB Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses and is implicated in the pathology of various diseases, including cancer. The 1,2,3,4-tetrahydroquinoline scaffold has been identified as a potent inhibitor of NF-κB transcriptional activity. In an effort to discover novel and more potent inhibitors, a series of new 1,2,3,4-tetrahydroquinoline derivatives were designed and synthesized. These compounds were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activity. Among the synthesized molecules, compound 6g was found to be the most potent inhibitor, demonstrating an inhibitory activity 53 times greater than that of a reference compound. This compound also exhibited the most potent cytotoxicity against a panel of human cancer cell lines, linking its NF-κB inhibition to potential anticancer effects.

Fibrinogen Receptor Antagonism

The fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa (αIIbβ3), is a key receptor on the surface of platelets. nih.gov Its interaction with fibrinogen is the final common pathway for platelet aggregation and thrombus formation. Analogs of the structurally related 1,2,3,4-tetrahydroisoquinoline have been developed as effective fibrinogen receptor antagonists.

A novel method for synthesizing 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid was developed to serve as an arginine-mimetic. nih.gov New αIIbβ3 antagonists prepared from this core structure demonstrated high anti-aggregatory activity in human platelet-rich plasma. nih.gov Further development led to conjugates like IQCA-TAFF , which combines a 3S-tetrahydro-isoquinoline-3-carboxylic acid (IQCA) moiety with a peptide sequence. nih.gov This hybrid molecule was designed to have a dual mechanism, blocking both P-selectin and the GPIIb/IIIa fibrinogen-binding sites, leading to a significant in vivo anti-thrombotic effect. nih.gov

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. nih.gov Its inhibition is a therapeutic strategy for conditions where central nervous system epinephrine levels are implicated, such as in the regulation of blood pressure and potentially in neurodegenerative diseases like Alzheimer's. nih.govanl.gov

Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline (a related scaffold) have been extensively studied as PNMT inhibitors. For instance, (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline was identified as a potent and selective PNMT inhibitor. nih.govresearchgate.net However, its low lipophilicity limited its ability to cross the blood-brain barrier (BBB). To address this, a series of N-substituted aminosulfonyl derivatives were synthesized to increase lipophilicity. nih.govresearchgate.net

Research has shown that bulky substituents on the sulfonamide nitrogen are generally not well-tolerated at the PNMT active site, which can lead to reduced selectivity against the α2-adrenoceptor. researchgate.net Conversely, incorporating alkyl chains with electron-dense atoms, such as fluorine, on the sulfonamide nitrogen was found to be favorable for PNMT inhibitory activity while maintaining low affinity for the α2-adrenoceptor, thereby improving selectivity. researchgate.net This led to the development of compounds with excellent PNMT inhibitory potency and predicted BBB penetration. nih.govresearchgate.net Specifically, N-trifluoroethyl and N-trifluoropropyl sulfonamide derivatives of 3-hydroxymethyl-7-aminosulfonyl-1,2,3,4-tetrahydroisoquinoline have demonstrated remarkable potency and selectivity as PNMT inhibitors. nih.gov

| Compound | PNMT Kᵢ (nM) | α₂ Kᵢ/PNMT Kᵢ | Predicted BBB Penetration |

| (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline | High | High | Low |

| N-trifluoroethyl sulfonamide derivative | 23 | ≥ 15,000 | High |

| N-trifluoropropyl sulfonamide derivative | 28 | ≥ 15,000 | High |

mTOR Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. mdpi.comnih.gov Its dysregulation is implicated in various diseases, most notably cancer, making it a significant target for drug development. mdpi.comnih.gov

A recent study explored the potential of substituted tetrahydroquinoline (THQ) derivatives as mTOR inhibitors for cancer therapy. nih.gov Inspired by the structures of known mTOR inhibitors, a series of novel THQ derivatives were synthesized and evaluated. Computational studies, including molecular docking and molecular dynamics simulations, indicated strong binding and stability of these derivatives within the mTOR active site. nih.gov

In vitro cytotoxicity assays revealed that these compounds exhibited potent and selective anticancer activity against various cancer cell lines, including triple-negative breast cancer, lung cancer, and breast cancer, with minimal impact on healthy cells. nih.gov One particular compound, designated 10e, emerged as a highly promising candidate, demonstrating exceptional activity against A549 lung cancer cells and inducing apoptosis in a dose-dependent manner. nih.gov Structure-activity relationship analysis highlighted that the incorporation of trifluoromethyl and morpholine (B109124) moieties significantly enhanced the selectivity and potency of these mTOR inhibitors. nih.gov

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Key Moieties for Activity |

| 10e | A549 (Lung Cancer) | 0.033 | Trifluoromethyl, Morpholine |

Inhibition of E. coli DNA GyraseB

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. researchgate.netresearchgate.net The enzyme is composed of two subunits, GyrA and GyrB. nih.gov The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function. researchgate.net

While direct studies on this compound as a DNA gyrase B inhibitor are not prevalent in the provided results, the broader class of quinolones are known inhibitors. wikipedia.org Furthermore, a chromosomally encoded protein in E. coli called GyrI has been identified as a natural inhibitor of DNA gyrase. nih.gov GyrI interacts directly with the GyrB subunit with high affinity. nih.gov Interestingly, a small peptide sequence within GyrI (amino acids 89-96) was found to be sufficient to inhibit gyrase activity. nih.govnih.gov

Recent computational studies have explored the potential of hybrid molecules combining fluoroquinolones and tetracyclines to inhibit E. coli DNA gyrase. mdpi.com These hypothetical hybrids were designed to bind to the enzyme-DNA complex, similar to the mechanism of fluoroquinolones. mdpi.com This line of research suggests that the tetrahydroquinoline scaffold, as a component of quinolone-like structures, could be a valuable framework for designing novel DNA gyrase B inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is critical for the rational design of potent and selective therapeutic agents.

Influence of Substitution Patterns on Biological Activity

SAR studies on various tetrahydroquinoline and related tetrahydroisoquinoline derivatives have revealed key insights into the impact of substitution patterns. For instance, in the context of NMDA receptor antagonists, substitutions at the 5-, 6-, and 7-positions of the quinoline ring were found to increase potency, while substitution at the 8-position led to a decrease in activity. acs.org

In the development of antimalarial 4-aminoquinolines, the nature of the substituent at the 7-position was shown to be critical. nih.gov While a 7-chloro group is common in many potent antimalarials, a 7-phenoxy substitution also demonstrated high potency, particularly against multi-drug resistant strains. nih.gov Furthermore, in a series of tetrahydroisoquinoline-based NMDA receptor potentiators, modifications on the A, B, and C rings of the core structure were systematically explored to delineate the SAR. nih.gov

Impact of Functional Groups on Selectivity and Potency

The specific functional groups appended to the this compound scaffold play a pivotal role in determining both the potency and selectivity of the resulting compounds.

In the case of PNMT inhibitors derived from 7-aminosulfonyl-tetrahydroisoquinoline, the addition of nonpolar substituents to the sulfonamide nitrogen was a key strategy to enhance blood-brain barrier penetration. nih.gov It was discovered that while bulky groups were detrimental to activity, the incorporation of a trifluoroethyl or trifluoropropyl group on the sulfonamide nitrogen led to a significant increase in both potency and selectivity for PNMT over the α2-adrenoceptor. nih.gov

For mTOR inhibitors based on the tetrahydroquinoline framework, the presence of a trifluoromethyl group and a morpholine moiety was found to be crucial for achieving high potency and selectivity. nih.gov Similarly, in the development of inhibitors for the cAMP-binding protein Epac, a formyl group at position 1 and a bromine atom at position 5 of the tetrahydroquinoline skeleton were identified as being important for inhibitory activity. nih.gov

| Compound Class | Key Functional Groups | Impact on Activity |

| PNMT Inhibitors | N-trifluoroalkyl sulfonamides | Increased potency and selectivity |

| mTOR Inhibitors | Trifluoromethyl, Morpholine | Enhanced potency and selectivity |

| Epac Inhibitors | 1-formyl, 5-bromo | Important for inhibitory activity |

Chiral Architectures and Novel Substitution Patterns

The introduction of chirality and the exploration of novel substitution patterns can lead to significant improvements in the pharmacological profile of this compound analogs.

In a series of tetrahydroisoquinoline-based NMDA receptor modulators, the separation of enantiomers revealed that the S-(-) enantiomer was active at the GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at the GluN2C/D subunits. nih.gov This stereodependence highlights the importance of chiral considerations in drug design.

The synthesis of dipeptide derivatives of 3S-tetrahydroisoquinoline-3-carboxylic acid, targeting the intestinal peptide transport system, represents an exploration of novel substitution patterns to enhance anti-thrombotic activity. capes.gov.br These derivatives demonstrated higher potency in inhibiting platelet aggregation compared to the parent compound. capes.gov.br This approach of conjugating the tetrahydroquinoline core with amino acids or peptides opens up new avenues for developing derivatives with improved pharmacokinetic and pharmacodynamic properties.

Computational and Theoretical Studies of 7 Amino 1,2,3,4 Tetrahydroquinoline

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 7-Amino-1,2,3,4-tetrahydroquinoline, might interact with a biological target.

Research efforts have identified derivatives of this compound (THQ) as potent and competitive antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a protein involved in pain signaling. portico.org High-throughput screening of compound libraries led to the discovery of a series of amides derived from the this compound scaffold. portico.org The subsequent investigation into the structure-activity relationships (SAR) of these derivatives to develop highly potent antagonists implies the use of molecular docking to analyze their binding affinity and interactions within the TRPV1 receptor site. portico.org While specific binding energy values for the parent compound are not detailed, the selection of this scaffold highlights its favorable characteristics for interacting with the protein target. portico.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time. This provides a detailed view of how a ligand-protein complex behaves in a dynamic environment, confirming the stability of the interactions predicted by molecular docking.

Detailed molecular dynamics simulation studies specifically for this compound were not available in the reviewed literature. Such studies would typically involve analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the compound within a protein's binding pocket over a simulation period.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate a molecule's electronic properties, which are key to understanding its reactivity and stability.

Specific studies detailing DFT calculations for the electronic properties of this compound, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemical potential, electrophilicity, and chemical hardness, were not found in the surveyed scientific literature. These parameters are valuable for predicting a molecule's kinetic stability and reactivity in chemical reactions.

In Silico Lipophilicity Calculations

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP). In silico methods provide a rapid way to estimate this property. For this compound, several key physicochemical properties have been calculated. The predicted LogP value (iLOGP) is 1.45, suggesting moderate lipophilicity. ambeed.com The Topological Polar Surface Area (TPSA), which correlates with drug transport properties, is calculated to be 38.05 Ų. ambeed.com

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Log Po/w (iLOGP) | 1.45 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | ambeed.com |

| Number of H-bond Acceptors | 2 | ambeed.com |

| Number of H-bond Donors | 2 | ambeed.com |

| Number of Rotatable Bonds | 0 | ambeed.com |

Advanced Research Applications and Future Directions

Development of Novel Drug Candidates based on 7-Amino-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established pharmacophore, and the introduction of an amino group at the 7-position offers a valuable anchor for further molecular elaboration, leading to the generation of diverse libraries of compounds with a wide spectrum of biological activities.

Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of immune and inflammatory responses, as well as cellular growth and apoptosis. nih.gov Dysregulation of NF-κB is implicated in numerous diseases, including cancer. In the quest for novel NF-κB inhibitors with antitumor properties, a variety of 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. nih.gov

A significant area of development involves the strategic modification of the this compound scaffold to create potent and selective inhibitors of key cellular targets. One such target is the mammalian target of rapamycin (B549165) (mTOR), a kinase that is a central regulator of cell growth, proliferation, and survival. Morpholine-substituted tetrahydroquinoline derivatives have been designed as potential mTOR inhibitors. mdpi.com The synthesis of these compounds often starts with the nitration of a protected tetrahydroquinoline to produce a 7-nitro intermediate, which is subsequently reduced to the crucial 7-amino compound. mdpi.com This 7-amino group then serves as a key point for introducing further diversity into the molecule. For instance, (7-Amino-3,4-dihydroquinolin-1(2H)-yl)methanone has been synthesized as a key intermediate in the development of these potential mTOR inhibitors. mdpi.com

The following table summarizes representative research findings on drug candidates derived from the tetrahydroquinoline scaffold.

| Compound Class | Target | Therapeutic Potential |

| 1,2,3,4-Tetrahydroquinoline derivatives | NF-κB | Anti-inflammatory, Anticancer |

| Morpholine-substituted this compound derivatives | mTOR | Anticancer |

Design of Targeted Therapies

The this compound scaffold is particularly amenable to the principles of rational drug design for the creation of targeted therapies. By strategically modifying the core structure, researchers can develop molecules that interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. This approach aims to maximize therapeutic efficacy while minimizing off-target effects.

A notable example is the development of mTOR inhibitors based on the tetrahydroquinoline framework. mdpi.com The design strategy involved replacing other heterocyclic cores, like quinoline (B57606) or quinazoline, with the tetrahydroquinoline scaffold. This bioisosteric replacement was intended to maintain similar electronic and spatial properties necessary for binding to the mTOR active site, while potentially improving metabolic stability and reducing off-target activities. mdpi.com The inclusion of a morpholine (B109124) ring, a common feature in many mTOR inhibitors, is crucial for enhancing water solubility and facilitating specific interactions within the ATP-binding pocket of the enzyme. mdpi.com The 7-amino group on the tetrahydroquinoline ring provides a convenient attachment point for various substituents, allowing for the fine-tuning of the molecule's properties to achieve optimal binding and a desired pharmacological profile.

Exploration of New Catalytic Processes for Synthesis

The efficient and selective synthesis of this compound and its derivatives is crucial for their exploration in drug discovery and other applications. Research in this area is focused on developing novel catalytic processes that are both high-yielding and environmentally benign.

A common route to this compound involves the synthesis of a 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) precursor. mdpi.com This is typically achieved by the nitration of 1,2,3,4-tetrahydroquinoline using a nitrating agent such as a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄). mdpi.com The subsequent reduction of the nitro group to the desired amine can be accomplished using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride. mdpi.com

More advanced catalytic methods for the synthesis of the broader tetrahydroquinoline scaffold are continuously being developed. These include:

Catalytic Hydrogenation: The hydrogenation of quinolines is a direct method to produce tetrahydroquinolines. wikipedia.org Various catalysts, including heterogeneous catalysts, are employed for this transformation. wikipedia.org

Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without the need to isolate intermediates, offer an efficient and atom-economical approach to complex molecules like tetrahydroquinolines. nih.gov Domino strategies can involve reduction or oxidation followed by cyclization. nih.gov

Borrowing Hydrogen Methodology: This atom-efficient strategy utilizes a catalyst to "borrow" hydrogen from a simple alcohol to form a carbonyl compound, which then reacts further before the hydrogen is returned in a final reduction step. This has been applied to the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. acs.org

A patent has also described the synthesis of cationic 7-amino-1,2,3,4-tetrahydroquinolines, which involves the initial acylation of 7-nitro-1,2,3,4-tetrahydroquinoline, followed by further modifications to introduce a cationic group. google.com

Investigating Reaction Mechanisms and Networks

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes. The synthesis of the tetrahydroquinoline ring system can proceed through various mechanistic pathways.

In domino reactions leading to tetrahydroquinolines, the mechanism often involves a sequence of events such as the reduction of a nitro group, followed by the formation of a cyclic imine, and subsequent reduction to the final tetrahydroquinoline product. nih.gov Another mechanistic pathway involves a reductive amination followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. mdpi.com

The synthesis of cationic 7-amino-1,2,3,4-tetrahydroquinolines, as described in a patent, proceeds through a defined sequence of reactions. google.com The process starts with the acylation of the nitrogen at position 1 of 7-nitro-1,2,3,4-tetrahydroquinoline. This is followed by substitution reactions to build up the desired side chain and finally, the introduction of the cationic charge. google.com The reduction of the nitro group to the amine is a key step in this synthetic network.

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product. For instance, in the borrowing hydrogen methodology for tetrahydroquinoline synthesis, the choice of base was found to be crucial for selectively forming the 1,2,3,4-tetrahydroquinoline product. acs.org

High-Throughput Screening and Evaluation of Derivatives

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly evaluating large libraries of chemical compounds for their biological activity against a specific target. Derivatives of the this compound scaffold are well-suited for inclusion in such screening libraries due to the synthetic accessibility of a wide range of analogs.

However, caution is warranted when interpreting HTS results for certain classes of tetrahydroquinolines. It has been reported that fused tricyclic tetrahydroquinolines can act as pan-assay interference compounds (PAINS). acs.org These compounds can show activity in a wide variety of assays through non-specific mechanisms, leading to false-positive results. acs.org It is suggested that the observed activity of these fused tetrahydroquinolines may be due to reactive byproducts formed during storage in solution. acs.org

In silico screening, or virtual screening, is another important technique used to evaluate large compound libraries. This computational approach uses docking studies and other methods to predict the binding affinity of molecules to a biological target. For example, in silico screening has been used to assess the potential of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives as inhibitors of enzymes from Mycobacterium tuberculosis and as potential antidiabetic agents. mdpi.com While not focused on this compound itself, this demonstrates a powerful approach that can be applied to its derivatives to prioritize compounds for synthesis and further biological testing.

The evaluation of tetrahydroquinoline derivatives bearing a sulfonamide moiety has led to the discovery of potent antitumor agents. nih.gov In this study, a series of compounds were synthesized and evaluated for their in vitro antitumor activity, with some derivatives showing significantly higher potency than the reference drug doxorubicin. nih.gov

Q & A

Q. What catalytic systems are effective for synthesizing 7-A-THQ derivatives, and how do their efficiencies compare?

The synthesis of 7-A-THQ derivatives can be optimized using:

- Acidic ionic liquids (e.g., [NMPH]H₂PO₄), which offer high catalytic activity, recyclability (5+ cycles), and avoid toxic metal catalysts .

- Palladium complexes for enantioselective cyclization, achieving high diastereo- and enantioselectivity (e.g., 3,4-cis derivatives via Pd-catalyzed annulation) .

- Iron single-atom catalysts (Fe-ISAS/CN), which enable 100% conversion and selectivity in dehydrogenation reactions .

Data Table 1: Catalyst Performance Comparison

| Catalyst Type | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|

| Acidic Ionic Liquid | 95 | 98 | 5 cycles |

| Pd Complex | 89 | 95 | Not tested |

| Fe-ISAS/CN | 100 | 100 | 5 cycles |

Q. What spectroscopic methods are recommended for structural confirmation of 7-A-THQ derivatives?

Key techniques include:

- ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing cis/trans isomers) .

- IR Spectroscopy for identifying functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

For bifunctional derivatives, 2D NMR (e.g., COSY, NOESY) is critical to resolve complex coupling and spatial interactions .

Q. What are common challenges in isolating 7-A-THQ derivatives, and how can they be addressed?

- Isomer Separation : Traditional methods (e.g., column chromatography) struggle with cis/trans mixtures. Use chiral HPLC or enantioselective catalysts (e.g., Cu-catalyzed desymmetrization) to isolate pure enantiomers .

- Byproduct Formation : Optimize reaction time and temperature (e.g., 1-hexanol at reflux for 7 hours reduces side products) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in 7-A-THQ synthesis?

- Asymmetric Catalysis : Copper-catalyzed intramolecular aryl C–N coupling achieves enantioselectivity (up to 90% ee) via desymmetrization of malonamides .